
Antiviral agent 35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using selective protection and deprotection strategies.
Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
Step 4: Final purification using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
化学反応の分析
Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
科学的研究の応用
Antiviral agent 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.
Industry: Utilized in the development of antiviral coatings and materials for medical devices.
作用機序
The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:
Viral polymerases: Inhibition of viral RNA or DNA synthesis.
Viral proteases: Prevention of viral protein processing and maturation.
Host cell receptors: Blocking viral entry into host cells.
The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.
類似化合物との比較
Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:
Remdesivir: A nucleoside analog used to treat COVID-19.
Oseltamivir: An inhibitor of influenza neuraminidase.
Acyclovir: A guanine analog used to treat herpes simplex virus infections.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.
特性
分子式 |
C23H18N2O4S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2 |
InChIキー |
GJZCHLIWCQDKMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


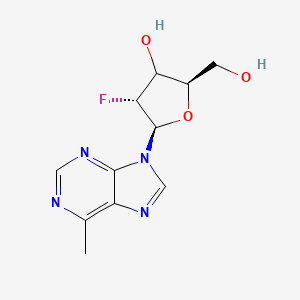
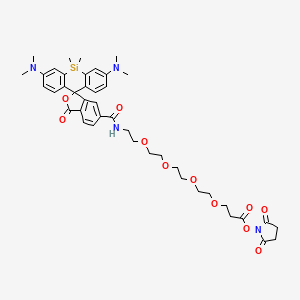
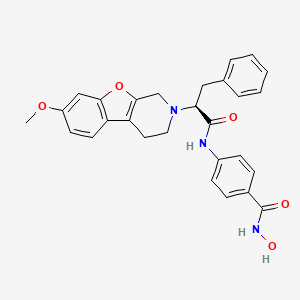
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
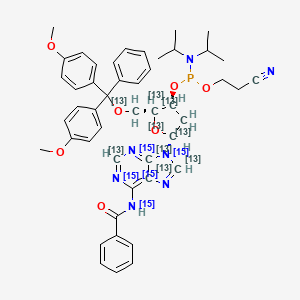
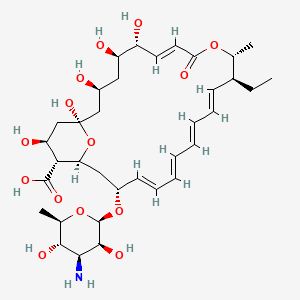
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
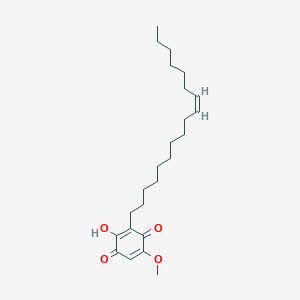
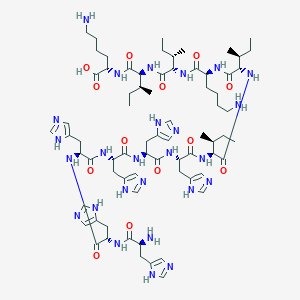
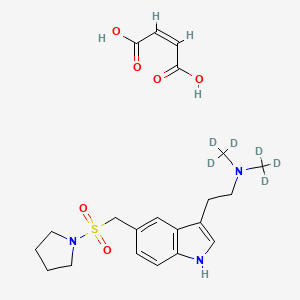
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
